

P160 Peptide: Application Notes and Protocols for Cell Binding and Internalization Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **P160 peptide**, with the sequence Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu (VPWMEPAYQRFL), is a promising ligand for targeted drug delivery to cancer cells.[1][2] Initially identified through phage display against the neuroblastoma cell line WAC 2, it has also been shown to bind with high affinity to breast cancer cells.[3] This document provides detailed application notes and experimental protocols for utilizing the **P160 peptide** in cell binding and internalization assays, critical steps in the preclinical evaluation of peptide-based therapeutics.

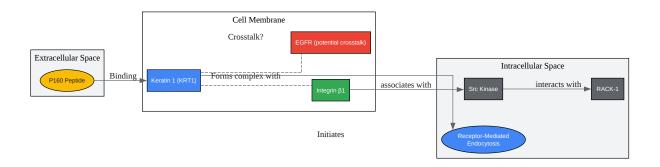
Mechanism of Action and Target

P160 targets Keratin 1 (KRT1) expressed on the surface of breast cancer cells.[1][4] Cell-surface keratins (CSKs) are increasingly recognized as valuable biomarkers and targets for cancer therapy, as their expression is often elevated in transformed cells.[5][6] The binding of P160 to KRT1 facilitates the cellular uptake of the peptide and any conjugated cargo, suggesting a receptor-mediated endocytosis pathway.[7][8] On neuroblastoma cells, cell-surface K1 has been found to interact with integrin β1 in a complex involving the tyrosine kinase Src and the receptor for activated C-kinase (RACK-1).[5] There is also a noted correlation between KRT1 and EGFR gene expression in certain breast cancer subtypes.[7]

Signaling Pathway



The binding of the **P160 peptide** to cell-surface Keratin 1 (KRT1) is the initial step in a signaling cascade that leads to its internalization. While the complete downstream pathway is still under investigation, key interactions at the cell membrane have been identified. In neuroblastoma cells, KRT1 is known to form a complex with integrin β 1, the non-receptor tyrosine kinase Src, and the scaffold protein RACK-1.[5] This complex is likely involved in initiating the endocytic process. In breast cancer, a correlation between KRT1 and EGFR expression suggests potential crosstalk between these two receptor systems.



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P160 Peptide Signaling Initiation

Data Presentation

The following tables summarize quantitative data from published studies on **P160 peptide** binding and internalization.

Table 1: P160 Peptide Binding Affinity



Cell Line	Ligand	Assay Method	IC50 / Kd	Reference
MDA-MB-435	125I-P160	Competition Binding	0.6 μM (IC50)	[2]
Breast Cancer Cells	P160	Not Specified	~1.1 μM (Kd)	[1][4]

Table 2: P160 Peptide Cell Binding and Internalization

Cell Line	Ligand	Incubation Time	% Binding Inhibition (by unlabeled P160)	% Internalizati on of Total Bound	Reference
WAC 2 (Neuroblasto ma)	125I-P160	1 hour	Up to 95%	~50%	[3][9]
MDA-MB-435 (Breast Cancer)	125I-P160	Not Specified	Up to 95%	~40%	[2]

Experimental ProtocolsLabeling of P160 Peptide

For cell binding and internalization assays, the **P160 peptide** must be labeled with a detectable tag, such as a fluorescent dye or a radioisotope.

1. Fluorescent Labeling:

Fluorescein isothiocyanate (FITC) is a commonly used fluorescent label.[3] The primary amine of an N-terminal or a C-terminal lysine residue can be conjugated with FITC. Other fluorescent dyes like FAM, TAMRA, or Cyanine dyes can also be used.

Protocol for FITC Labeling:



- Dissolve the P160 peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0).
- Dissolve FITC in anhydrous dimethylformamide (DMF) at a concentration of 1 mg/mL.
- Add the FITC solution to the peptide solution at a molar ratio of 10:1 (FITC:peptide).
- Incubate the reaction mixture for 8 hours at 4°C with gentle stirring.
- Purify the FITC-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the labeled peptide by mass spectrometry.
- 2. Radiolabeling:

Radioiodination (with 125I or 131I) is a sensitive method for quantitative binding assays.[2][3]

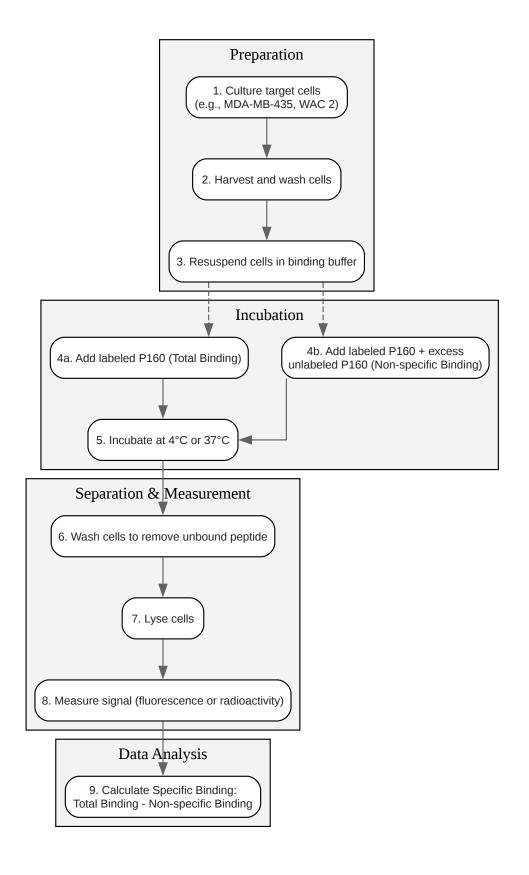
Protocol for 125I Labeling (Chloramine-T method):

- To a reaction vial, add 10 μg of **P160 peptide** dissolved in 0.5 M phosphate buffer (pH 7.5).
- Add 1 mCi of Na125I.
- Initiate the reaction by adding 10 µL of Chloramine-T (2 mg/mL in phosphate buffer).
- Allow the reaction to proceed for 60 seconds at room temperature.
- Quench the reaction by adding 20 μL of sodium metabisulfite (2 mg/mL in phosphate buffer).
- Purify the 125I-labeled peptide using a desalting column (e.g., Sephadex G-10) equilibrated with phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
- Determine the radiochemical purity by instant thin-layer chromatography.

Cell Binding Assay

This assay quantifies the specific binding of the **P160 peptide** to its receptor on the cell surface.





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Workflow for P160 Cell Binding Assay



Materials:

- Target cells (e.g., MDA-MB-435, MCF-7, WAC 2)
- Control cells (optional, lacking the target receptor)
- Labeled P160 peptide (fluorescent or radioactive)
- Unlabeled P160 peptide
- Binding buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., ice-cold PBS)
- · Cell lysis buffer
- Microplate reader (for fluorescence) or gamma counter (for radioactivity)

Protocol:

- Seed cells in a 24-well plate and grow to 80-90% confluency.
- On the day of the experiment, aspirate the culture medium and wash the cells twice with icecold PBS.
- Add 200 μL of binding buffer to each well.
- For total binding, add a known concentration of labeled **P160 peptide**.
- For non-specific binding, add the same concentration of labeled P160 peptide along with a 100-fold molar excess of unlabeled P160 peptide.
- Incubate the plate at 4°C for 1-2 hours with gentle agitation to prevent internalization.
- Aspirate the binding solution and wash the cells three times with ice-cold wash buffer to remove unbound peptide.
- Lyse the cells with 200 μL of cell lysis buffer.

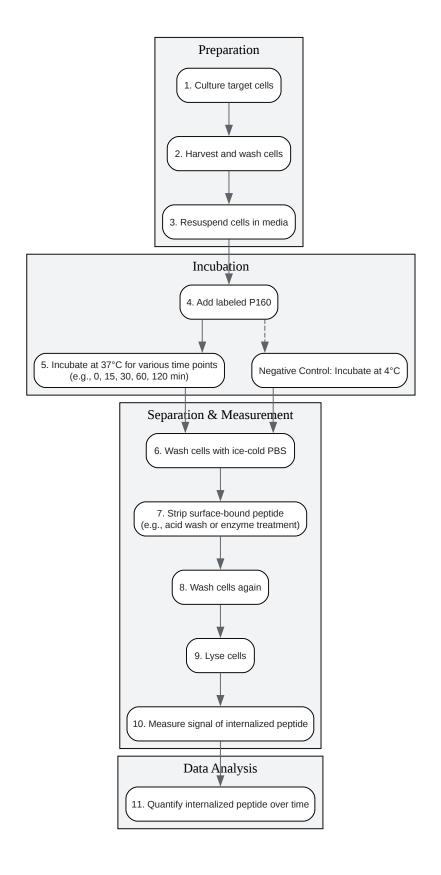


- Transfer the lysate to appropriate tubes or a microplate.
- Quantify the signal using a microplate reader or gamma counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.

Internalization Assay

This assay determines the extent to which the **P160 peptide** is internalized by cells following receptor binding.





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Workflow for P160 Internalization Assay



Materials:

- Same as for the Cell Binding Assay
- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) or an enzyme solution (e.g., trypsin-EDTA) to remove surface-bound peptide.

Protocol:

- Seed cells in a 24-well plate and grow to 80-90% confluency.
- Wash the cells with PBS and add pre-warmed culture medium.
- Add a known concentration of labeled P160 peptide to each well.
- Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). For a negative control, incubate a set of wells at 4°C, as endocytosis is an energy-dependent process and is inhibited at low temperatures.
- At each time point, stop the internalization by placing the plate on ice and aspirating the medium.
- Wash the cells twice with ice-cold PBS.
- To remove non-internalized, surface-bound peptide, incubate the cells with a mild acid wash buffer for 5-10 minutes on ice, or treat with trypsin-EDTA for 5 minutes.
- Wash the cells three times with ice-cold PBS to remove the stripped peptide.
- Lyse the cells with cell lysis buffer.
- Quantify the signal from the internalized peptide.
- The amount of internalized peptide can be expressed as a percentage of the total specifically bound peptide at the same time point (determined in a parallel binding assay).

Visualization of Internalization by Microscopy



Internalization of fluorescently labeled P160 can be visualized using confocal microscopy or fluorescence microscopy.

Protocol:

- Grow cells on glass coverslips in a petri dish.
- Incubate the cells with FITC-labeled P160 at 37°C for a desired time (e.g., 1 hour).
- Wash the cells with PBS to remove unbound peptide.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells with PBS.
- (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular organelle staining is desired.
- (Optional) Stain the nucleus with a fluorescent nuclear stain like DAPI.
- Mount the coverslips on microscope slides with an anti-fade mounting medium.
- Visualize the cells using a confocal or fluorescence microscope. The intracellular localization
 of the FITC-labeled P160 will be observed as green fluorescence within the cells.

These protocols and application notes provide a comprehensive guide for researchers to effectively utilize the **P160 peptide** in cell binding and internalization studies, facilitating the development of targeted cancer therapies.

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